Synthetic Yield Comparison: Chloro Versus Unsubstituted Indanol from Indene Precursor
The direct chlorination route from indene to 2-chloro-2,3-dihydro-1H-inden-1-ol achieves a reported yield of approximately 69%, providing a reasonably efficient one-step entry into the 2-haloindanol scaffold . This contrasts with the alternative synthetic route yielding only approximately 23%, highlighting the importance of reaction condition selection for procurement-relevant scale-up considerations . In comparison, the unsubstituted parent compound 2,3-dihydro-1H-inden-1-ol (1-indanol, CAS 6351-10-6) is commercially available at 97–98% purity but lacks the halogen handle essential for downstream derivatization via nucleophilic substitution or cross-coupling .
| Evidence Dimension | Synthetic Yield from Indene Precursor |
|---|---|
| Target Compound Data | Approximately 69% yield (route 1) |
| Comparator Or Baseline | Approximately 23% yield (alternate route for the same target); 2,3-dihydro-1H-inden-1-ol (parent): no chlorination handle, purity 97–98% commercial |
| Quantified Difference | Yield difference of approximately 46 percentage points between synthetic routes; qualitative differentiation versus unsubstituted indanol in terms of synthetic utility (presence vs. absence of C2 halogen leaving group) |
| Conditions | Synthetic route from indene; specific chlorination conditions (reagents, temperature, solvent) not detailed in the source excerpt . |
Why This Matters
For procurement decisions in process chemistry, the higher-yielding synthetic route directly impacts cost-of-goods and scalability, while the presence of the chlorine atom enables a broader downstream reaction manifold compared to the unsubstituted parent.
